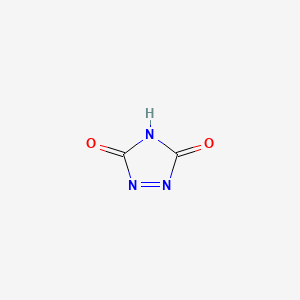

3H-1,2,4-Triazole-3,5(4H)-dione

Description

Significance of Heterocyclic Nitrogen-Containing Compounds in Contemporary Chemical Research

Heterocyclic compounds containing nitrogen are foundational to modern chemical and life sciences. openmedicinalchemistryjournal.comijcaonline.org Their structural diversity and ability to engage in various chemical interactions make them privileged scaffolds in numerous applications. openmedicinalchemistryjournal.comelsevierpure.com These compounds are integral to the structure of many natural products, including vitamins, alkaloids, and nucleic acids like DNA and RNA. ijcaonline.orgnih.gov

In the field of medicinal chemistry, nitrogen heterocycles are particularly prominent. A significant percentage of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic ring. openmedicinalchemistryjournal.com This is attributed to their ability to mimic natural metabolites and interact with biological targets through hydrogen bonding, dipole-dipole interactions, and other forces, influencing their solubility and bioavailability. nih.gov Beyond pharmaceuticals, these compounds are crucial in agrochemicals, polymers, dyes, and as corrosion inhibitors. openmedicinalchemistryjournal.comelsevierpure.com Their catalytic properties also make them valuable precursors in the synthesis of other important organic molecules. openmedicinalchemistryjournal.com

Academic Trajectory and Foundational Studies of Triazole-Dione Systems

The study of triazole-dione systems, particularly 4-substituted 3H-1,2,4-triazole-3,5(4H)-diones, has a rich history. The 4-phenyl derivative, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), has been extensively investigated. cdnsciencepub.com PTAD was first synthesized in 1894, but a practical and efficient synthesis was not developed until 1971. wikipedia.org This later synthesis involves the reaction of hydrazine (B178648) with diethyl carbonate, followed by a reaction with phenyl isocyanate and subsequent cyclization and oxidation. wikipedia.org

Triazole-diones are recognized as some of the most potent dienophiles in Diels-Alder reactions. cdnsciencepub.comuzhnu.edu.ua Their high reactivity is attributed to the cyclic structure and the lowered LUMO energy of the N=N bond. researchgate.net This reactivity has been harnessed in various cycloaddition reactions, including [4+2] and [2+2] cycloadditions. uzhnu.edu.uaresearchgate.netresearchgate.net Foundational studies have explored the reactions of these compounds with a wide range of unsaturated substrates, as well as with alcohols and amines, revealing a diverse array of chemical transformations. cdnsciencepub.comresearchgate.net

Scope of Scholarly Inquiry on 3H-1,2,4-Triazole-3,5(4H)-dione and its Functionalized Analogues

The scholarly inquiry into this compound and its functionalized analogues is broad and multifaceted. Research has extensively documented their synthesis and reactivity, particularly in cycloaddition reactions. uzhnu.edu.uaresearchgate.net The development of new synthetic methods for 1,2,4-triazole (B32235) derivatives remains an active area of research, with a focus on creating novel compounds with potential applications in various fields. nih.govorganic-chemistry.orgzsmu.edu.ua

Functionalized analogues of 1,2,4-triazoles are of significant interest due to their diverse biological activities. nih.govnih.gov Studies have explored their potential as antifungal agents, with some derivatives showing potent and broad-spectrum activity. nih.govnih.gov The synthesis of analogues with different substituents on the triazole ring allows for the fine-tuning of their chemical and biological properties. nih.govmdpi.com For instance, the introduction of fluorogenic residues has been explored to create reagents for analytical applications. rsc.org The investigation into the thione analogues of 1,2,4-triazoles has also yielded compounds with interesting properties and potential applications. mdpi.comnih.govnih.gov

Interactive Data Table: Properties of 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD)

| Property | Value | Reference |

| IUPAC Name | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione | wikipedia.org |

| CAS Number | 4233-33-4 | wikipedia.org |

| Chemical Formula | C₈H₅N₃O₂ | wikipedia.org |

| Molar Mass | 175.15 g/mol | wikipedia.org |

| Appearance | Red solid | wikipedia.org |

| Melting Point | 165 °C (329 °F; 438 K) | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HN3O2/c6-1-3-2(7)5-4-1/h(H,3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICQXOJPUDICND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459695 | |

| Record name | 3H-1,2,4-Triazole-3,5(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4019-43-6 | |

| Record name | 3H-1,2,4-Triazole-3,5(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Tautomerism, and Theoretical Chemistry of 3h 1,2,4 Triazole 3,5 4h Dione

In-depth Analysis of Molecular Architecture and Bonding Principles

The molecular architecture of 3H-1,2,4-triazole-3,5(4H)-dione in its most stable form is characterized by a five-membered ring composed of two carbon and three nitrogen atoms. Theoretical studies using quantum chemistry codes have been employed to determine its structure. nih.gov The molecule, in its prevalent diketo form, possesses C2v symmetry, rendering the ring system essentially planar. nih.gov

Below is a table of selected calculated bond lengths and angles for the most stable diketo tautomer of urazole (B1197782), derived from DFT computations.

| Parameter | Value (DFT Calculation) |

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-N | 1.38 |

| N-N | 1.39 |

| N-H | 1.01 |

| Bond Angles (degrees) | |

| N-C-N | 106.0 |

| C-N-N | 113.0 |

| O=C-N | 127.0 |

| H-N-C | 124.5 |

Note: The values presented are representative and derived from DFT calculations on urazole and related structures. researchgate.netmdpi.com Exact values may vary with the level of theory and basis set used.

Prototropic Tautomerism and Isomerism of this compound

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers, which are in dynamic equilibrium. nih.gov This typically involves the migration of a proton, a process known as prototropic tautomerism. Urazole can exist in several tautomeric forms, primarily the diketo form (1,2,4-triazolidine-3,5-dione) and various keto-enol and di-enol forms. The most stable and commonly depicted tautomer is the diketo form, 4H-1,2,4-triazole-3,5-dione. researchgate.net Other significant tautomers include the enolic forms, such as 5-hydroxy-3H-1,2,4-triazol-3-one.

Computational chemistry provides powerful tools for investigating the relative stabilities of tautomers and the mechanisms of their interconversion. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) are used to model these systems. researchgate.net

Studies have shown that in the gas phase, the diketo tautomer (K form) of urazole is the most stable isomer. researchgate.net The relative energies of the enol tautomers are higher, indicating they are less favored. The energy barriers for the proton transfer reactions required for tautomerization can also be calculated, providing insight into the kinetics of the interconversion process. nih.gov

To simulate the effect of a solvent, the Polarizable Continuum Model (PCM) is often employed. researchgate.net This model treats the solvent as a continuous dielectric medium, allowing for the calculation of tautomer stabilities in different environments. The polarity of the solvent can significantly influence the tautomeric equilibrium. For instance, studies on related heterocyclic systems have shown that polar solvents can stabilize more polar tautomers, sometimes altering the stability order observed in the gas phase. nih.gov Computational studies have indicated that while the diketo form of urazole remains the most stable, its stability relative to the enol forms can be affected by the solvent environment. researchgate.net

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Solution, kcal/mol) |

| 4H-1,2,4-triazole-3,5-dione (Diketo) | 0.0 (Most Stable) | 0.0 (Most Stable) |

| 5-Hydroxy-3H-1,2,4-triazol-3-one (Enol 1) | +7-10 | Varies with solvent |

| 3-Hydroxy-1H-1,2,4-triazol-5(4H)-one (Enol 2) | > +10 | Varies with solvent |

Note: These values are illustrative, based on computational studies of urazole and analogous systems. researchgate.netnih.govnih.gov The exact energy differences depend on the computational method and the specific solvent modeled.

A variety of experimental techniques are used to determine the predominant tautomeric form of a compound in different states. In the solid state, single-crystal X-ray diffraction provides definitive structural information, including the precise positions of hydrogen atoms, which unambiguously identifies the tautomer. nih.gov

In solution, spectroscopic methods are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool. The chemical shifts of the protons and carbon atoms are highly sensitive to their chemical environment, allowing for the differentiation between tautomers. In some cases, tautomeric interconversion is rapid on the NMR timescale, resulting in averaged signals.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is also used. nih.gov The presence or absence of characteristic bands, such as C=O versus O-H stretching frequencies, can provide strong evidence for the dominant tautomeric form. Furthermore, Ultraviolet-Visible (UV-Vis) spectroscopy can distinguish between tautomers as they often possess different chromophores and thus exhibit different absorption spectra.

The tautomeric equilibrium of triazole derivatives is sensitive to both the electronic nature of substituents and the properties of the solvent. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to the triazole ring can preferentially stabilize one tautomer over another by altering the acidity of the N-H protons and the electron distribution within the ring system.

The solvent environment plays a critical role. Polar protic and aprotic solvents can engage in hydrogen bonding and dipole-dipole interactions, which can stabilize one tautomer to a greater extent than another. nih.gov Generally, more polar tautomers are stabilized by more polar solvents. For example, in related systems, an increase in solvent polarity has been shown to shift the equilibrium towards the more polar tautomer. nih.gov The ability of a solvent to act as a hydrogen-bond donor or acceptor is also a key factor influencing which tautomeric form will be favored in solution.

Electronic Structure Characterization and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its chemical behavior. Theoretical calculations are the primary means of characterizing these properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. uni.luncats.io It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). ncats.io

For the diketo tautomer of urazole, the HOMO is primarily located on the nitrogen atoms, while the LUMO is associated with the carbonyl groups. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. wuxibiology.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests higher reactivity.

| Molecular Orbital | Energy (eV) - Representative |

| HOMO | -8.0 to -9.5 |

| LUMO | -0.5 to +1.0 |

| HOMO-LUMO Gap (ΔE) | 8.5 to 10.0 |

Note: These values are representative, based on DFT calculations for urazole and related heterocyclic systems. researchgate.netmdpi.comresearchgate.net The exact energies are dependent on the computational method.

Electron density analysis provides a more detailed picture of chemical bonding. By mapping the electron density (ρ(r)), one can identify regions of charge concentration and depletion, which are crucial for understanding intermolecular interactions. The topology of the electron density and its Laplacian (∇²ρ) can reveal the nature of chemical bonds (e.g., covalent vs. closed-shell interactions) and locate lone pairs and regions susceptible to electrophilic or nucleophilic attack.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that correlate the structural or property-describing features of a chemical compound with its physicochemical properties or biological activity. nih.gov The primary goal of QSPR analysis is to develop predictive models for compounds where experimental data is unavailable. nih.gov

While specific QSPR models for this compound are not extensively detailed in published literature, studies on analogous triazole-containing heterocyclic compounds provide a framework for understanding which molecular descriptors are most influential. mdpi.com For a molecule like urazole, a QSPR model would likely involve a combination of electronic, topological, quantum-chemical, and physical property descriptors to predict its reactivity and interactions. mdpi.comresearchgate.net

Predictive models for related triazole derivatives have successfully used such descriptors to explain a variety of activities. mdpi.com The development of these models generally follows a standard procedure: structure construction, calculation of descriptors, division into training and test sets, identification of the most relevant descriptors using methods like genetic function approximation, and finally, the generation and validation of a mathematical model. mdpi.com For instance, in studies of triazolothiadiazine derivatives, descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties were found to be crucial for building robust QSAR models. mdpi.com These models demonstrated good predictive power, with high correlation coefficients for both training and validation sets. mdpi.comresearchgate.net

Below is a table illustrating the types of descriptors that would be considered in a hypothetical QSPR study of this compound, based on studies of similar compounds. mdpi.com

| Descriptor Class | Descriptor Example | Potential Significance for Urazole |

| Electronic | Electronegativity (χ) | Influences the molecule's ability to attract electrons in a covalent bond. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | |

| Electrophilicity Index (ω) | Quantifies the molecule's capacity to act as an electrophile. | |

| Topological | Connectivity Indices | Describes the branching and arrangement of atoms within the molecule. |

| Wiener Index | Relates to the sum of distances between all pairs of atoms. | |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in reactions. |

| Dipole Moment | Indicates the overall polarity of the molecule, affecting intermolecular forces. | |

| Physical Properties | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

| Van der Waals Surface Area | Influences the magnitude of nonspecific intermolecular interactions. |

This table is illustrative and based on QSPR principles and studies on related heterocyclic compounds.

Conformational Landscape and Intermolecular Interactions

The spatial arrangement of atoms and the non-covalent forces between molecules define the conformational landscape and are critical to understanding a compound's physical properties and role in molecular recognition. bohrium.commdpi.com

The 1,2,4-triazole (B32235) ring is known to be a planar system, and this planarity is expected to be maintained in this compound. wikipedia.org The molecule's structure is dominated by its capacity for strong intermolecular interactions, particularly hydrogen bonding. The two N-H groups in the triazole ring are potent hydrogen bond donors, while the two carbonyl oxygen atoms and the nitrogen atoms of the ring can act as hydrogen bond acceptors. mjcce.org.mk

Crystal structure analyses of closely related 1,2,4-triazole derivatives reveal extensive hydrogen-bonding networks. nih.govresearchgate.netnih.gov For example, in some triazole structures, intermolecular N-H···N hydrogen bonds are the primary interaction, linking molecules into two-dimensional sheets. nih.gov In hydrated crystal forms of related compounds, water molecules can act as bridges, forming three-dimensional networks through H⋯O contacts. researchgate.netnih.gov Hirshfeld surface analysis of these structures confirms that N···H/H···N and H···O interactions are dominant, contributing significantly to crystal packing. nih.gov

Theoretical and experimental studies on a similar compound, 4H-1,2,4-triazole-3,5-diamine, showed that it forms more stable and stronger hydrogen-bonded complexes with water than with dimethyl sulfoxide (B87167) (DMSO). mjcce.org.mk The study determined that all nitrogen atoms could act as hydrogen bond acceptors and all hydrogen atoms as donors, with lpO⋯H-N (lone pair on oxygen to hydrogen on nitrogen) being the most stable type of interaction. mjcce.org.mk

The table below summarizes typical hydrogen bond geometries observed in crystal structures of related triazole compounds, which can be considered representative of the interactions expected for this compound. mjcce.org.mk

| Interaction Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | Interaction Energy (kJ/mol) |

| Amine-Ring Nitrogen | N-H···N | ~2.8 - 3.1 | ~2.0 - 2.3 | Not specified in source nih.gov |

| Amine-Solvent (DMSO) | N-H···O | Not specified in source | 1.90 | -7.10 mjcce.org.mk |

| Amine-Solvent (Water) | N-H···O | Not specified in source | 1.78 | -50.5 mjcce.org.mk |

Data is derived from studies on analogous triazole compounds and serves as a model for potential interactions involving urazole.

Advanced Synthetic Methodologies for 3h 1,2,4 Triazole 3,5 4h Dione and Its Derivatives

Cyclization Strategies for the 1,2,4-Triazole-3,5-dione Heterocyclic Ring

The formation of the stable 1,2,4-triazole-3,5-dione heterocyclic system is achievable through several cyclization pathways, primarily involving the strategic condensation and cyclization of hydrazine-based precursors with suitable one-carbon synthons.

Synthesis from Hydrazide Precursors

A primary route to the triazole-dione skeleton involves the use of acyl hydrazides or related precursors. These methods leverage the nucleophilicity of the hydrazine (B178648) moiety to react with electrophilic carbonyl sources, leading to cyclization.

One established method is the Pellizzari reaction, which involves the condensation of an acyl hydrazide with an amide. researchgate.net A more direct approach involves the reaction of a carbohydrazide (B1668358) with urea (B33335). For instance, the reaction of semicarbazide (B1199961) hydrochloride with urea upon heating yields 1,2,4-triazolidine-3,5-dione (urazole). Another key precursor, isonicotinic acid hydrazide, can be converted into a potassium dithiocarbazinate intermediate by reacting with carbon disulfide in a basic medium. nih.gov Subsequent treatment with hydrazine hydrate (B1144303) facilitates cyclization to afford the corresponding 4-amino-1,2,4-triazole-3-thiol, which can be further modified to the dione (B5365651). nih.gov

Hydrazide derivatives can also be synthesized from their corresponding esters by treatment with hydrazine hydrate. nih.govnih.gov These hydrazides then serve as versatile intermediates for cyclization. For example, reacting an N-substituted hydrazide with an isocyanate can lead to a biurea-type intermediate, which subsequently cyclizes to the triazole-dione ring upon heating or treatment with a dehydrating agent.

Table 1: Synthesis of 1,2,4-Triazole (B32235) Derivatives from Hydrazide Precursors

| Precursor | Reagents | Product Type | Reference |

|---|---|---|---|

| Acyl Hydrazide | Amide (Pellizzari Reaction) | 3,5-Disubstituted-1,2,4-triazole | researchgate.net |

| Isonicotinic acid hydrazide | 1. CS2, KOH 2. Hydrazine hydrate | 4-Amino-1,2,4-triazole-3-thiol | nih.gov |

| Ethyl bromoacetate-derived hydrazide | Aromatic aldehydes | Arylidene hydrazides (precursors to further cyclization) | nih.gov |

Cyclocondensation Reactions with Carbonyl Sources

Cyclocondensation reactions are a cornerstone for synthesizing the triazole-dione ring, typically involving the reaction of a hydrazine derivative with a molecule that provides two carbonyl groups or their equivalents.

The Einhorn-Brunner reaction provides a classic example, where hydrazines or monosubstituted hydrazines condense with diacylamines in the presence of a weak acid to form 1,2,4-triazoles. researchgate.net A more direct and common approach for the unsubstituted 3H-1,2,4-triazole-3,5(4H)-dione involves the reaction of biurea (B89910) with an alkaline hypohalite solution. The biurea itself is prepared from hydrazine and urea.

Furthermore, diacid hydrazides can be reacted with carbon disulfide (CS₂) in a basic solution, which, after subsequent treatment with hydrazine hydrate, yields bis-4-amino-1,2,4-triazole-3-thiones. nih.gov These thione derivatives are direct analogues of the diones and can often be converted to them. The reaction of hydrazinecarbothioamides with formic acid is another route that yields 1,2,4-triazole-3-thiols, which are precursors to the target dione structures. nih.gov

Oxidative Cyclization Pathways of Urazole (B1197782) Derivatives

Urazoles, the saturated 1,2,4-triazolidine-3,5-dione backbone, can be synthesized and then dehydrogenated to form the unsaturated this compound ring. This oxidation is a key step for generating the highly reactive dienophilic N=N double bond. Common oxidizing agents for this transformation include dinitrogen tetroxide, fuming nitric acid, tert-butyl hypochlorite, and N-bromosuccinimide.

A related strategy involves the oxidative cyclization of thiosemicarbazide (B42300) or guanylhydrazone precursors. researchgate.netmdpi.com For instance, substituted thiosemicarbazides can undergo oxidative cyclization to yield 1,2,4-triazole-3-thione derivatives. researchgate.netmdpi.com A notable method involves the oxidative cyclization of N-substituted aminoguanidines. Mechanistic studies suggest that these reactions can proceed through a disulfide intermediate which then undergoes thermal conversion to the final triazole product. nih.gov The use of mild oxidizing agents like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures has been shown to be effective for this transformation. nih.gov

Regioselective Functionalization of the Triazole-Dione Core

Once the 1,2,4-triazole-3,5-dione ring is formed, its properties can be tailored through regioselective functionalization at either the nitrogen or carbon positions.

N-Substitution Reactions: Alkylation and Arylation

The 1,2,4-triazole-3,5-dione nucleus possesses three nitrogen atoms (N1, N2, and N4) that are potential sites for substitution. The regioselectivity of alkylation and arylation is a critical aspect of derivatization. In many S-protected 1,2,4-triazoles, alkylating agents preferentially attack the N1 and N2 positions, with N2 alkylated isomers often being the major product. researchgate.netnih.gov

The outcome of these reactions is influenced by steric and electronic factors. For example, in some systems, steric hindrance from bulky substituents on the triazole ring can direct alkylation towards the less hindered N2 position. nih.gov The choice of base and solvent is also crucial. Weakly nucleophilic bases like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) can improve regioselectivity and yield in alkylation reactions. slideshare.net

For arylation, Chan-Lam coupling conditions, using copper(II) acetate (B1210297) and aryl boronic acids, can achieve highly regioselective N-arylation, affording 2-N-aryl derivatives exclusively in some cases. nih.gov SNAr reactions with activated aryl halides also tend to be regiospecific, yielding 2-aryl substituted products. nih.gov

Table 2: Regioselectivity in N-Substitution of Triazole Derivatives

| Reaction Type | Substrate | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|---|

| Alkylation | S-protected 1,2,4-triazoles | Dihaloalkanes, K2CO3 | N(2) alkylated isomers preferentially formed | researchgate.netnih.gov |

| Alkylation | 5-aryl-4-trifluoroacetyltriazoles | Alkyl halides, Na2CO3, DMF | 2-substituted triazoles | nih.gov |

| Arylation | 5-aryl-4-trifluoroacetyltriazoles | Aryl boronic acids, Cu(OAc)2, DMSO | 2-N-aryl derivatives (100% regioselectivity) | nih.gov |

| Arylation | 5-aryl-4-trifluoroacetyltriazoles | Activated aryl halides (SNAr) | 2-aryl substituted products | nih.gov |

Strategic Modification of Carbonyl Positions

The carbonyl groups at the C3 and C5 positions of the triazole-dione ring are also amenable to modification, most commonly conversion to thiocarbonyls (thiones). This transformation significantly alters the electronic properties and reactivity of the heterocycle.

The synthesis of 4-amino-5-aryl-1,2,4-triazole-3-thiones can be achieved by reacting acylhydrazides with carbon disulfide in a basic medium to form an intermediate, which is then cyclized with hydrazine hydrate. nih.gov Similarly, reacting hydrazide derivatives with carbon disulfide in the presence of potassium hydroxide, followed by cyclization, affords 4-amino-1,2,4-triazole-3-thione derivatives. nih.gov These thiones can serve as valuable intermediates for further S-alkylation or other modifications. uzhnu.edu.uaresearchgate.net This conversion from a dione to a thione or monothione is a key strategy for creating diverse libraries of triazole-based compounds.

Sustainable and Green Chemistry Paradigms in this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds, including urazoles. ias.ac.in Traditional methods often rely on hazardous reagents such as isocyanates or require harsh reaction conditions. organic-chemistry.orgrsc.org Modern approaches seek to replace these with more environmentally benign alternatives, minimize waste, and improve energy efficiency.

A key objective in green synthesis is the reduction or elimination of solvents and catalysts, which simplifies purification, reduces environmental impact, and lowers costs. nih.govrsc.org

Solvent-free, or neat, reaction conditions represent a significant advancement in urazole synthesis. Researchers have developed sustainable routes that avoid toxic isocyanates by using diphenyl carbonate as a carbonyl source. These methods are often performed in bulk without any solvent, are high-yielding, and utilize reagents in equimolar amounts. rsc.orgrsc.org One such one-pot procedure, particularly effective for bulk urazoles like butyl, cyclohexyl, or benzyl (B1604629) urazole, achieves yields between 87% and 96%. rsc.org

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is another powerful solvent-free technique. nih.gov Efficient, catalyst-free synthesis of related benzazoles has been achieved by simple mortar-and-pestle grinding, suggesting the potential for similar catalyst- and solvent-free approaches for urazole synthesis. rsc.org This method offers advantages such as clean reaction profiles, high yields, and the absence of a complex work-up step. rsc.org

The table below summarizes a solvent-free, one-pot synthesis approach for various 4-substituted urazoles starting from amines, which avoids the use of isocyanates. rsc.org

| Starting Amine | Product | Yield (%) | Conditions |

| n-Butylamine | 4-Butyl-1,2,4-triazolidine-3,5-dione | 91 | Bulk (solvent-free), one-pot |

| Cyclohexylamine | 4-Cyclohexyl-1,2,4-triazolidine-3,5-dione | 96 | Bulk (solvent-free), one-pot |

| Benzylamine | 4-Benzyl-1,2,4-triazolidine-3,5-dione | 87 | Bulk (solvent-free), one-pot |

This interactive table is based on data from sustainable synthesis routes reported in the literature. rsc.org

Aqueous Synthesis Water is considered the ultimate green solvent due to its non-toxicity, availability, and safety. Developing synthetic protocols that proceed efficiently in water is a primary goal of sustainable chemistry. ias.ac.in The synthesis of the parent urazole compound can be achieved under prebiotic conditions in aqueous solutions, where biuret (B89757) reacts with hydrazine at mild temperatures. nasa.gov More complex urazole-containing structures, such as hydrogels, have been synthesized through cyclization steps carried out in aqueous potassium carbonate solutions. nih.govchemrxiv.org While this specific reaction can be slow, it simplifies the purification process as the reagents are easily washed away with water. chemrxiv.org For related heterocyclic structures like 1,2,4-triazolidine-3-thiones, highly efficient and eco-friendly procedures have been developed using reusable catalysts like meglumine (B1676163) in water at room temperature. ias.ac.in

Solid-State Reaction Protocols Solid-phase synthesis offers a powerful platform for constructing heterocyclic molecules, including urazoles. This methodology facilitates purification by simple filtration and washing, making it amenable to automation and the creation of compound libraries. acs.org A successful solid-phase synthesis of 1,2,4-trisubstituted urazole and thiourazole derivatives has been accomplished. The general scheme involves anchoring a hydrazine derivative to a solid support, reacting it with an isocyanate or isothiocyanate, and then inducing cyclization to release the final product into solution in high yield and purity. acs.org

The table below outlines the key steps in a solid-phase synthesis of 1,2,4-trisubstituted urazoles.

| Step | Reagents & Conditions | Purpose |

| 1 | Carbonylimidazole-Wang resin, Disubstituted hydrazine | Coupling of hydrazine to the solid support to form a carbazate. |

| 2 | Isocyanate or Isothiocyanate | Coupling with the resin-bound carbazate. |

| 3 | Triethylamine or Potassium t-butoxide, Heat | Induces cyclization and cleavage from the resin, releasing the desired urazole or thiourazole. |

This interactive table is based on the solid-phase synthesis methodology for urazole derivatives. acs.org

High-Throughput and Combinatorial Synthesis of Diverse Analogues

High-throughput and combinatorial chemistry are essential tools in modern drug discovery and materials science, enabling the rapid synthesis and screening of large numbers of compounds. These techniques have been successfully applied to the generation of diverse urazole libraries.

The solid-phase synthesis strategy is inherently suited for combinatorial approaches. acs.org By using a "split-and-mix" strategy, diverse libraries of substituted urazoles can be generated by varying the hydrazine and isocyanate building blocks at different stages of the synthesis. This approach allows for the creation of a large number of distinct molecules from a small set of starting materials. mdpi.com

Solution-phase parallel synthesis is another effective method for generating compound libraries. A one-pot synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones from various anilines has been developed, which is amenable to a parallel format. organic-chemistry.orgresearchgate.net This method avoids the isolation of intermediates and uses mild conditions, making it suitable for high-throughput synthesis. organic-chemistry.org The procedure was effective for a range of aniline (B41778) derivatives, showcasing its utility in creating structural diversity. organic-chemistry.orgresearchgate.net For instance, 4-(2-nitrophenyl)urazole, which was difficult to synthesize via other routes, was obtained in high yield using this one-pot method. researchgate.net

The table below presents the yields for a selection of 4-aryl urazoles prepared using an efficient one-pot synthesis, demonstrating the method's applicability for generating diverse analogues. organic-chemistry.org

| Aniline Derivative (Substituent) | Product | Yield (%) |

| Aniline (H) | 4-Phenyl-1,2,4-triazolidine-3,5-dione | 92 |

| 4-Chloroaniline | 4-(4-Chlorophenyl)-1,2,4-triazolidine-3,5-dione | 85 |

| 4-Methylaniline | 4-(p-Tolyl)-1,2,4-triazolidine-3,5-dione | 88 |

| 4-Methoxyaniline | 4-(4-Methoxyphenyl)-1,2,4-triazolidine-3,5-dione | 81 |

| 2-Nitroaniline | 4-(2-Nitrophenyl)-1,2,4-triazolidine-3,5-dione | 75 |

This interactive table is based on data from a one-pot synthesis suitable for parallel library generation. organic-chemistry.org

These advanced synthetic methodologies highlight the progress in producing this compound and its derivatives in a more sustainable, efficient, and scalable manner, paving the way for their broader application in science and technology.

Chemical Reactivity and Mechanistic Investigations of 3h 1,2,4 Triazole 3,5 4h Dione Analogues

Cycloaddition Reactions of Triazole-Diones (e.g., 4-Phenyl-3H-1,2,4-Triazole-3,5(4H)-dione)

Analogues of 3H-1,2,4-triazole-3,5(4H)-dione, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its 4-methyl counterpart (MTAD), are highly reactive dienophiles that readily participate in various cycloaddition reactions. wikipedia.orgacgpubs.org Their enhanced reactivity is attributed to the significant electrophilicity of the N=N double bond and a reduced dissociation energy of the N=N π-bond. researchgate.net These characteristics make them powerful tools for the synthesis of new heterocyclic compounds. acgpubs.org

Diels-Alder Reactions: Scope, Stereochemical Control, and Regioselectivity

PTAD is recognized as one of the most potent dienophiles, reacting swiftly with a wide array of dienes in Diels-Alder reactions. wikipedia.orgrsc.org These [4+2] cycloaddition reactions are a cornerstone for creating six-membered rings. libretexts.org The reactions of PTAD with various functionalized dienes have been extensively studied, demonstrating its broad applicability. rsc.org For instance, PTAD reacts with 1-methoxy-3-trimethylsiloxybuta-1,3-diene at room temperature to yield an enone adduct. acgpubs.org Similarly, its reaction with bis-exo-methylene cyclohexanes proceeds smoothly to form the corresponding adducts in moderate yields. acgpubs.org

The stereochemistry of Diels-Alder reactions involving PTAD is often well-controlled. The stereochemistry of the dienophile is conserved in the product. youtube.com For example, the enantioselective hetero-Diels-Alder reaction of PTAD with 2,4-dienyl carboxylic acids, using a tartaric acid ester as a chiral auxiliary, has been shown to produce cycloadducts with enantioselectivities up to 76% ee. researchgate.net

Regioselectivity is a key aspect of the Diels-Alder reactions of unsymmetrical azo dienophiles like PTAD. rsc.org Reactions with dienes bearing electron-releasing or -withdrawing groups often exhibit high regioselectivity. acgpubs.org Computational studies using density functional theory (DFT) have been employed to understand the origins of regioselectivity in Diels-Alder reactions, highlighting the role of diene polarity and dienophile substitution. nih.gov In reactions involving juglone-based dienophiles, the regiochemical outcome can be influenced by substituents on the dienophile. nih.gov

[3+2] and [4+2] Cycloadditions with Diverse Dienophiles and Ene-Components

Triazole-diones are versatile reagents that participate in not only [4+2] but also [3+2] cycloaddition reactions. acgpubs.org The Huisgen 1,3-dipolar cycloaddition is a classic example of a [3+2] reaction, often used to form 1,2,3-triazoles from azides and alkynes. nih.govyoutube.com While the thermal reaction can produce a mixture of isomers, copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers high regioselectivity for 1,4-disubstituted triazoles. nih.gov Metal-free protocols for these cycloadditions have also been developed. nih.gov

The scope of dienophiles and ene-components for these reactions is broad. PTAD has been shown to react with allylsilanes in a [3+2] cycloaddition to form urazoles. sigmaaldrich.com Furthermore, triazole-diones can react with α,β-unsaturated ketones in what is generally an ene reaction, showing high chemoselectivity for enones that can adopt an s-cis conformation. researchgate.net The reaction of MTAD with β,β-dimethyl-p-methoxystyrene results in two stereoisomeric [4+2]/ene diadducts. acgpubs.org

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Key Findings |

|---|---|---|---|---|

| 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | 2,4-Dienyl carboxylic acids | Hetero-Diels-Alder | Cycloadducts | Enantioselectivities up to 76% ee with chiral auxiliary. researchgate.net |

| 4-Methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD) | β,β-Dimethyl-p-methoxystyrene | [4+2]/Ene | Diadducts | Formation of two stereoisomeric products. acgpubs.org |

| PTAD | Allylsilanes | [3+2] Cycloaddition | Urazoles | Demonstrates versatility in cycloaddition partners. sigmaaldrich.com |

| Organic Azides | Terminal Alkynes | [3+2] Cycloaddition (Click Chemistry) | 1,2,3-Triazoles | Copper-catalysis provides high regioselectivity. nih.gov |

Computational Elucidation of Cycloaddition Reaction Pathways and Transition State Structures

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for understanding the mechanisms of cycloaddition reactions involving triazole derivatives. nih.gov These studies help to elucidate reaction pathways and the structures of transition states. researchgate.net For instance, theoretical studies on the metal-free [3+2] cycloaddition of benzyl (B1604629) azide (B81097) with oxanorbornadienedicarboxylate have provided insights into the mechanism and site selectivity of triazole formation. nih.gov

Electron Localization Function (ELF) and Non-Covalent Interactions (NCI) topological analyses are used to establish the molecular mechanisms. nih.gov ELF analysis has indicated a two-stage one-step mechanism for certain [3+2] cycloaddition reactions. nih.gov The regioselectivity of these reactions can be predicted by analyzing the potential energy surface and applying principles like the hard and soft acids and bases (HSAB) principle. nih.gov These computational approaches are consistent with experimental observations and provide a deeper understanding of the factors controlling the reaction outcomes. nih.gov

Ene Reactions and Mechanistic Studies of Hydrogen Atom Abstraction

Triazole-diones, particularly PTAD, readily undergo ene reactions with alkenes and cycloalkenes that possess an accessible allylic hydrogen atom. researchgate.net These reactions lead to the formation of stable substituted urazoles. researchgate.net The high reactivity of PTAD in ene reactions is a consequence of the enhanced electrophilicity of its N=N bond. researchgate.net Kinetic studies on the ene reaction of PTAD with various alkenes, such as cyclohexene (B86901) and β-pinene, have revealed large heat effects and provide evidence for a cyclic transition state. researchgate.net

The mechanism of these reactions can also involve hydrogen atom abstraction. The radical cations of certain nitrogen-containing heterocycles can participate in facile hydrogen atom abstraction reactions. rsc.org For instance, the direct hydrogen atom transfer (HAT) from α-diazo compounds can be promoted by radicals, leading to the formation of diazomethyl radicals which can then undergo cycloaddition. nih.gov While the primary focus for triazole-diones is often the concerted ene reaction, the potential for radical-mediated pathways involving hydrogen abstraction exists, particularly under specific reaction conditions.

Nucleophilic Attack and Ring-Opening Pathways with Heteroatom Nucleophiles (e.g., Alcohols, Amines)

The electrophilic nature of the 1,2,4-triazole-3,5-dione ring makes it susceptible to nucleophilic attack. The ring carbons, being attached to two electronegative nitrogen atoms, are π-deficient and thus prone to attack by nucleophiles under mild conditions. nih.gov

The reactions of PTAD with alcohols and amines have been investigated. researchgate.netcdnsciencepub.com With primary alcohols, two equivalents of PTAD react with one equivalent of the alcohol to produce nitrogen and 1-alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-diones in good yields. cdnsciencepub.com In the case of secondary alcohols, the major products are the corresponding ketone and benzaldehyde, indicating an oxidative pathway. cdnsciencepub.comcdnsciencepub.com However, the formation of the triazolidinedione adduct can be favored by the addition of pyridine (B92270) as a catalyst. cdnsciencepub.comcdnsciencepub.com

Primary and secondary amines react very rapidly with PTAD, leading to the evolution of nitrogen and the formation of complex products. researchgate.netcdnsciencepub.com It is proposed that these reactions proceed through the formation of 1,2-dicarbamoyl-4-phenyltriazolidine diones, which are unstable and prone to dissociation in solution. researchgate.netcdnsciencepub.com In some cases, triazole ring-opening can occur, leading to the formation of different products. nih.gov

| Nucleophile | Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Primary Alcohols | - | 1-Alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-diones, Nitrogen | cdnsciencepub.com |

| Secondary Alcohols | - | Ketone, Benzaldehyde | cdnsciencepub.comcdnsciencepub.com |

| Secondary Alcohols | Pyridine catalyst | 1-Alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-diones | cdnsciencepub.comcdnsciencepub.com |

| Primary and Secondary Amines | - | Nitrogen, Complex products (likely unstable 1,2-dicarbamoyl-4-phenyltriazolidine diones) | researchgate.netcdnsciencepub.com |

Oxidative Capabilities and Redox Chemistry in Organic Transformations

4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) exhibits significant oxidative properties and is employed as an efficient oxidizing agent in various organic transformations. sigmaaldrich.com One notable application is the oxidation of 1,4-dihydropyridines to the corresponding pyridine derivatives. sigmaaldrich.com

The redox chemistry of triazole-diones also extends to their ability to act as dehydrogenating agents. For example, PTAD can be used in the synthesis of annulated dihydropyridazines through an inverse-electron-demand [4+2] cycloaddition reaction with cyclic alkenes and 1,2,4,5-tetrazines. sigmaaldrich.com Furthermore, gold(I)-catalysis can significantly enhance the C-H amination reactivity of triazolinediones, allowing for the amination of benzylic C-H bonds at room temperature. researchgate.net This highlights the tunable redox activity of these compounds in the presence of a suitable catalyst.

The reaction of PTAD with secondary alcohols, leading to the formation of ketones, is another clear example of its oxidative capability. cdnsciencepub.com This redox process competes with the adduct formation, and the reaction pathway can often be controlled by the reaction conditions. cdnsciencepub.com

Strategic Derivatization for Diverse Chemical Applications (e.g., Click Chemistry Conjugations)

The core structure of this compound serves as a versatile scaffold for the development of highly reactive compounds with broad applications in chemical synthesis and materials science. Strategic derivatization, particularly at the N-4 position, yields analogues with tailored reactivity, enabling their use in diverse chemical transformations, most notably in the realm of click chemistry and bioconjugation. The resulting N-substituted 1,2,4-triazoline-3,5-diones (TADs) are among the most reactive electrophiles and dienophiles in organic chemistry.

The high reactivity of these derivatives is attributed to the cyclic azodicarbonyl framework, which significantly lowers the LUMO energy of the N=N double bond. This electronic feature makes them exceptionally potent reagents for a variety of rapid and efficient reactions.

Cycloaddition Reactions and Click Chemistry

A primary application of derivatized 3H-1,2,4-triazole-3,5(4H)-diones is their participation in cycloaddition reactions. Analogues such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD) are powerful dienophiles that readily engage in Diels-Alder reactions with a wide range of dienes. acgpubs.orgacgpubs.orguzhnu.edu.uaresearchgate.net These reactions are characterized by their high speed, often proceeding rapidly at room temperature or below, and high yields, which are hallmarks of "click" chemistry. ed.govclockss.org

The reactions are not limited to standard [4+2] Diels-Alder cycloadditions. TADs have been shown to participate in [3+2] and other cycloaddition pathways, leading to the formation of complex heterocyclic and bicyclic structures. uzhnu.edu.uaresearchgate.net For example, the reaction of PTAD with vinyl azides provides a metal-free route to constructing deep-blue emissive bicyclic triazolines. rsc.org The speed and efficiency of these cycloadditions make TAD derivatives invaluable tools for creating new molecular architectures. uzhnu.edu.ua

Research has demonstrated that triazolinediones enable ultrafast and reversible click chemistry, which is particularly useful for designing dynamic polymer systems. acs.org This capability allows for the rapid functionalization and cross-linking of polymers, opening avenues for advanced materials with tunable properties.

| Reaction Type | Reactant | Product Type | Significance |

| Diels-Alder [4+2] Cycloaddition | Conjugated Dienes | Bicyclic Urazoles | Rapid, high-yield synthesis of complex heterocycles. acgpubs.orged.gov |

| Ene Reaction | Alkenes with Allylic Protons | Substituted Urazoles | Functionalization of unsaturated systems. researchgate.net |

| Tyrosine-TAD Conjugation | Tyrosine-containing Peptides/Polymers | Functionalized Polypeptides | Site-selective bioconjugation for materials science and biomedical applications. researchgate.net |

| [4+2] Cycloaddition | Vinyl Azides | Bicyclic Triazolines | Metal-free click reaction for creating fluorescent materials. rsc.org |

Bioconjugation and Polymer Functionalization

The exceptional reactivity of TAD analogues has been harnessed for the selective modification of biological macromolecules and synthetic polymers. A notable application is the highly efficient functionalization and cross-linking of polypeptides through tyrosine-triazolinedione (TAD) conjugation. researchgate.net PTAD reacts selectively with the phenol (B47542) side chain of tyrosine residues in proteins and peptides. This reaction is rapid and proceeds under mild conditions, making it suitable for biological applications. researchgate.net

This specific conjugation chemistry has been used to modify block copolymers and statistical copolymers, as verified by size exclusion chromatography and NMR spectroscopy. researchgate.net Similarly, TAD derivatives have been employed to create sustainable thermoplastic elastomers from plant oils, using TAD chemistry for "click-coupling." acs.org

Furthermore, fluorescent tags can be incorporated into the TAD structure. For instance, derivatives bearing pyrene (B120774) or dansyl residues have been synthesized. rsc.org These fluorogenic reagents are valuable for the analysis of trace levels of 1,3-dienes. However, the design of these fluorescent probes requires careful consideration, as steric hindrance from a bulky fluorophore can diminish the dienophilicity of the triazoledione (B1667160) moiety. rsc.org

| Derivative | Application | Key Finding |

| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Derivatizing agent for HPLC | Enables trace-level determination of vitamin D and its epimers in biological samples. sigmaaldrich.com |

| 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) | Reagent in cycloaddition chemistry | Participates in Diels-Alder, [3+2], and [4+2] cycloadditions to form stereoselective products. acgpubs.orguzhnu.edu.ua |

| 4-Pyren-1-yl-4,5-dihydro-3H-1,2,4-triazole-3,5-dione | Fluorogenic reagent | Steric shielding by the pyrene group can reduce reactivity. rsc.org |

| 4-[3-(Pyren-1-yl)propyl]-4,5-dihydro-3H-1,2,4-triazole-3,5-dione | Fluorogenic reagent | Insertion of a spacer unit preserves reactivity, creating a valuable tool for diene analysis. rsc.org |

Biological and Biochemical Research on 3h 1,2,4 Triazole 3,5 4h Dione Derivatives

Antimicrobial Activity Studies and Molecular Mechanisms of Action

The versatile 1,2,4-triazole (B32235) nucleus is a key component in numerous antimicrobial drugs. nih.gov Its derivatives have shown promise in overcoming the challenge of drug resistance by exhibiting chemical properties distinct from existing agents. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

Derivatives of 1,2,4-triazole have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov The effectiveness of these compounds is often enhanced when the triazole moiety is hybridized with other antibacterial pharmacophores. nih.gov

Some 1,2,4-triazole derivatives show selective and potent activity. For instance, certain Mannich bases containing morpholine (B109124) and piperidine (B6355638) moieties have demonstrated strong inhibitory effects against various bacteria. mdpi.com In some cases, the introduction of specific substituents, such as a bromine atom, has been shown to enhance antibacterial activity. mdpi.com

Studies have revealed that the substitution pattern on the triazole ring plays a crucial role in determining the antibacterial spectrum. For example, some derivatives are more active against Gram-negative bacteria, while others show greater efficacy against Gram-positive strains. nih.gov The nature of the substituent at different positions on the triazole ring can significantly influence the minimum inhibitory concentration (MIC) values against various pathogens. nih.gov

Interactive Data Table: Antibacterial Activity of 1,2,4-Triazole Derivatives

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| Mannich bases with morpholine and piperidine | Potent inhibitory effect | Potent inhibitory effect | mdpi.com |

| Methylthio-linked pyrimidinyl-1,2,4-triazoles | Less active | More active | nih.gov |

| Clinafloxacin-triazole hybrids | High inhibitory efficacy | High inhibitory efficacy | mdpi.com |

| Ofloxacin-triazole hybrids | Comparable to ofloxacin (B1677185) | Comparable to ofloxacin (E. coli) | mdpi.comnih.gov |

Antifungal Properties and Cellular Targets (e.g., Candida albicans)

Triazole derivatives are a cornerstone of antifungal therapy, with many acting by inhibiting the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol (B1671047) in fungi. nih.gov This disruption of the fungal cell membrane leads to the compound's antifungal effect. ptfarm.pl

Numerous studies have focused on synthesizing novel 1,2,4-triazole derivatives as potent antifungal agents. For example, a series of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives have been developed as analogues of existing drugs like fluconazole (B54011) and voriconazole. nih.gov Some of these novel compounds have exhibited significantly greater antifungal activity against Candida albicans than the standard drugs. nih.gov

However, not all 1,2,4-triazole derivatives are effective against all fungal species. For instance, one study found that a series of newly synthesized Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol showed no activity against Candida albicans or Aspergillus niger, but were effective against Microsporum gypseum. nih.gov This highlights the specificity of action of these compounds.

Interactive Data Table: Antifungal Activity of 1,2,4-Triazole Derivatives Against Candida albicans

| Compound Series | Activity against C. albicans | Reference |

|---|---|---|

| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives | Some compounds are 16-fold more active than fluconazole. | nih.gov |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | No activity observed. | nih.gov |

| 2,4-dihydro- nih.govmdpi.comsci-hub.setriazol-3-one derivatives | Tested against C. albicans ATCC 10231 and ATCC 90028. | pjmonline.org |

| Triazole alcohols with 4-(substituted-1H-indol-3-ylmethyl)-piperazinyl side chain | Multihalogenated indole (B1671886) derivatives were 4-fold more active. | nih.gov |

Investigations into Microbial Cellular Process Interference (e.g., Nucleic Acid and Protein Synthesis Inhibition)

The mechanism of action of 1,2,4-triazole derivatives often involves interference with essential microbial cellular processes. For example, the antibacterial activity of some 1,2,4-triazole hybrids with quinolones, such as ofloxacin and clinafloxacin, is attributed to the inhibition of DNA gyrase. mdpi.comsci-hub.se DNA gyrase is a crucial enzyme involved in bacterial DNA replication, and its inhibition leads to bacterial cell death.

Furthermore, some triazole derivatives have been found to interfere with protein synthesis. The antifungal activity of azoles, for instance, is a result of inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. ptfarm.pl This inhibition is achieved by targeting the cytochrome P-450-dependent enzyme lanosterol demethylase. ptfarm.pl

Antiproliferative and Anticancer Research in Pre-clinical Models

The 1,2,4-triazole scaffold is a significant pharmacophore in the development of anticancer agents, with many derivatives exhibiting potent antiproliferative activity. nih.gov

Inhibition of Cancer Cell Line Proliferation (in vitro studies)

Numerous in vitro studies have demonstrated the ability of 1,2,4-triazole derivatives to inhibit the proliferation of various cancer cell lines. For example, a series of 1,2,4-triazolin-5-thione derivatives showed antiproliferative activity against human lung adenocarcinoma (A549), human hepatoma (HepG2), and human breast adenocarcinoma (MCF-7) cells. nih.gov

The design of these compounds is often based on the structures of known anticancer drugs. For instance, some 1,2,4-triazole derivatives have been designed based on aromatase inhibitors like Letrozole and Anastrozole, which are used in the treatment of breast cancer. nih.gov These derivatives have shown promising cytotoxic activity against various cancer cell lines, including MCF-7, HeLa, and A549. nih.gov

The antiproliferative activity is often dependent on the specific substitutions on the triazole ring. For example, in a study of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, derivatives with a phenyl group on the 1,2,3-triazole moiety were found to be more potent than those with a methyl group. mdpi.com

Interactive Data Table: In Vitro Antiproliferative Activity of 1,2,4-Triazole Derivatives

| Compound Series | Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| 1,2,4-triazolin-5-thione derivatives | A549, HepG2, MCF-7 | Antiproliferative potency, with one compound showing selective effect against A549. | nih.gov |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and related compounds | MCF-7, HeLa, A549 | Promising cytotoxic activity, particularly against HeLa cells. | nih.gov |

| 1,2,4-triazole-3-thiol derivatives with hydrazone moiety | IGR39 (melanoma), MDA-MB-231 (breast), Panc-1 (pancreatic) | Moderate cytotoxicity, with some derivatives showing higher activity against the triple-negative breast cancer cell line. | nih.gov |

Modulation of Apoptotic and Necrotic Pathways

A key mechanism through which 1,2,4-triazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. For example, one 1,2,4-triazolin-5-thione derivative was found to have high apoptotic activity against A549, HepG2, and MCF-7 cells, while inducing only a slight amount of necrosis. nih.gov

Further mechanistic studies have revealed that these compounds can trigger apoptosis through various pathways. For instance, some 1,2,3-triazole-containing compounds have been shown to induce apoptosis by causing cell cycle arrest and decreasing the mitochondrial membrane potential. nih.gov In another study, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives were identified as inducers of apoptosis by activating caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com

The ability of these compounds to induce apoptosis in cancer cells makes them promising candidates for the development of new cancer therapies. nih.govnih.gov

Identification of Molecular Targets and Disruption of Cellular Signaling Cascades

Research into the specific molecular targets of 3H-1,2,4-triazole-3,5(4H)-dione derivatives is an expanding field. Studies have shown that these compounds can modulate the activity of various enzymes, thereby disrupting cellular signaling cascades. For instance, certain urazine derivatives have been found to improve liver dysfunction in hyperlipidemic rats by modulating detoxification enzymes. nih.gov While the precise enzymes and signaling pathways are still under comprehensive investigation, the observed hypolipidemic effects suggest an interaction with key components of lipid metabolism.

The structural characteristics of urazole (B1197782) derivatives, particularly the presence of a reactive N-substituted 1,2,4-triazoline-3,5-dione (TAD) moiety, allow for their use as versatile synthetic reagents. This reactivity can be harnessed for the modification of biological molecules, indicating a potential for covalent interactions with molecular targets such as enzymes. Further research is necessary to fully elucidate the specific enzymes inhibited and the downstream effects on cellular signaling pathways.

Antiviral Activity Investigations: Interference with Viral Replication Cycles

A notable area of investigation for urazole derivatives is their potential as antiviral agents. Studies have demonstrated that certain multifunctional urazole derivatives exhibit significant antiviral activity, particularly against plant viruses. One such study focused on the development of axially chiral urazole scaffolds for combating Potato Virus Y (PVY), a virus that causes substantial economic losses in agriculture. nih.gov

The research revealed that the stereochemistry of these axially chiral compounds plays a crucial role in their antiviral bioactivities. Specifically, the (R)-enantiomer of one such derivative, compound (R)-9f, demonstrated remarkable curative activities against PVY, with a 50% maximal effective concentration (EC50) of 224.9 µg/mL. nih.gov This efficacy was found to be superior to that of the established antiviral agent ningnanmycin. The protective activity of (R)-9f was also comparable to ningnanmycin. Mechanistic studies suggest that the antiviral action of these compounds involves interaction with the PVY coat protein (PVY-CP) and enhancement of defensive enzyme activities within the host plant. nih.gov

While current research has highlighted the potential of urazole derivatives against plant viruses, their efficacy against a broader spectrum of human and animal viruses remains an area for future exploration. The ability of these compounds to interfere with viral components like the coat protein suggests a mechanism of disrupting the viral replication cycle.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Potency

The relationship between the chemical structure of this compound derivatives and their biological activity is a critical aspect of their development as therapeutic agents. Structure-Activity Relationship (SAR) studies have provided initial insights into the features that govern their potency.

For instance, in the context of antiviral activity against Potato Virus Y, the axial chirality of urazole derivatives was shown to be a key determinant of their bioactivity. The distinct activities of the (R) and (S) enantiomers underscore the importance of the three-dimensional arrangement of substituents on the urazole core for effective interaction with the viral target. nih.gov

While comprehensive Quantitative Structure-Activity Relationship (QSAR) studies for this specific class of compounds are still emerging, the available data from SAR studies provides a foundation for the development of such models. QSAR studies would involve the statistical correlation of various physicochemical properties (descriptors) of the molecules with their biological activities to generate predictive models. These models would be invaluable for the rational design of new derivatives with enhanced potency.

Rational Design and Synthesis of Biologically Active Analogues

The insights gained from SAR studies are being actively applied to the rational design and synthesis of new and more potent analogues of this compound. The synthesis of urazole derivatives can be achieved through various methods, including the condensation of an amine with biurea (B89910), although this often requires harsh reaction conditions. acs.org More modern and efficient methods utilize 1-alkoxycarbonyl semicarbazides as precursors, allowing for a broader range of functional groups to be incorporated into the final molecule. acs.org

The development of axially chiral urazole derivatives for antiviral applications is a prime example of rational design. nih.gov By introducing stereogenic C-N axes, researchers were able to create a library of compounds with varying spatial arrangements, leading to the identification of highly active enantiomers. This approach highlights a strategic direction for designing future analogues with optimized biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For derivatives of this compound, pharmacophore models can be developed based on the structures of known active compounds.

While specific pharmacophore models for this class of compounds are not extensively reported in the current literature, the principles of ligand-based drug design are applicable. By analyzing the common structural features of the most active urazole derivatives from SAR studies, a hypothetical pharmacophore can be constructed. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned at specific distances and orientations relative to one another. Such a model would serve as a valuable tool for virtual screening of compound libraries to identify new potential lead structures.

Biochemical Studies of Enzyme Inhibition and Receptor Binding Affinity

The biological effects of this compound derivatives are often rooted in their ability to interact with and modulate the function of enzymes and receptors. Biochemical studies are crucial for characterizing these interactions.

Research on urazine derivatives has shown their potential to inhibit enzymes involved in lipid metabolism, as evidenced by their hypolipidemic effects in animal models. nih.gov The study indicated a modulation of detoxification enzymes, suggesting a direct or indirect inhibitory action. However, detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki) for specific enzymes are needed for a more complete understanding.

Similarly, investigations into the antiviral activity of urazole derivatives have pointed towards interactions with viral proteins, such as the coat protein of Potato Virus Y. nih.gov Molecular docking studies, a computational method to predict the binding orientation of a ligand to a protein, have been employed to explore these interactions. These computational approaches can guide further experimental studies, such as receptor binding assays, to quantify the affinity of these derivatives for their molecular targets.

Antioxidant Activity and Mitigation of Oxidative Stress in Biological Systems

In addition to their other biological activities, derivatives of this compound have been investigated for their antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a variety of diseases.

Urazine derivatives have been shown to possess antioxidant effects. In a study on high-fat diet-induced hyperlipidemic rats, these derivatives were found to mitigate oxidative stress, which may contribute to their beneficial effects on liver function. nih.gov The antioxidant activity of these compounds could be attributed to their ability to scavenge free radicals or to modulate the activity of enzymes involved in the cellular antioxidant defense system. Further studies are warranted to elucidate the specific mechanisms of their antioxidant action and to evaluate their potential in conditions associated with oxidative stress.

Exploration of Other Pharmacological Potentials in Pre-clinical Models (e.g., Anti-inflammatory, Anticonvulsant)

The 1,2,4-triazole scaffold, a key feature of this compound derivatives, is recognized for its significant pharmacological potential. nih.govnih.gov Researchers have extensively investigated this versatile heterocyclic system, revealing a broad spectrum of biological activities, including notable anti-inflammatory and anticonvulsant effects in various preclinical models. nih.govresearchgate.neturan.ua These studies form a crucial foundation for developing novel therapeutic agents. nih.gov

Anticonvulsant Potential: Derivatives of 1,2,4-triazole have demonstrated considerable promise as anticonvulsant agents. nih.govzsmu.edu.ua Numerous studies have shown that compounds incorporating the 1,2,4-triazole nucleus exhibit significant activity in established preclinical screening models for epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov For instance, a series of 4-alkyl-1,2,4-triazole-3-thione derivatives showed significant anticonvulsant activity in the MES test. nih.gov Similarly, other derivatives have displayed protective effects against seizures induced by picrotoxin (B1677862) and have shown efficacy in the 6Hz seizure model, which is considered a model for pharmacoresistant epilepsy. nih.govunifi.it The exploration of these derivatives continues to be a key area of focus in the search for new antiepileptic drugs with improved efficacy. nih.gov

Anti-inflammatory Potential: The 1,2,4-triazole ring is also a prominent feature in compounds developed for their anti-inflammatory properties. researchgate.netmdpi.comnih.gov Preclinical evaluations have confirmed that various derivatives possess potent anti-inflammatory activity, often comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and indomethacin. nih.govnih.govcrpsonline.com In vivo animal models, such as carrageenan-induced and egg albumin-induced paw edema, are commonly used to screen these compounds. nih.govnih.gov For example, certain (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol (B145695) derivatives exhibited greater inhibition of edema than ibuprofen in such models. nih.govnih.gov This activity is often linked to the inhibition of key inflammatory mediators. biomedpharmajournal.org

Table 1: Preclinical Pharmacological Potential of this compound Derivatives

| Pharmacological Potential | Preclinical Model | Key Findings | Reference(s) |

|---|---|---|---|

| Anticonvulsant | Maximal Electroshock (MES) Test | Derivatives showed protection from seizures, with some compounds having activity comparable to phenytoin (B1677684) and carbamazepine. | nih.gov |

| Subcutaneous Pentylenetetrazole (scPTZ) Test | Some compounds were active against scPTZ-induced seizures. | nih.gov | |

| 6Hz Seizure Test | Derivatives demonstrated a protective effect against psychomotor seizures, indicating potential for treating pharmacoresistant epilepsy. | unifi.itnih.gov | |

| Anti-inflammatory | Carrageenan-Induced Paw Edema | Derivatives exhibited significant reduction in paw edema, with some showing higher potency than standard drugs like ibuprofen and indomethacin. | nih.govnih.govcrpsonline.com |

| Egg Albumin-Induced Paw Edema | Compounds effectively inhibited inflammation in this model. | nih.govnih.gov | |

| Acetic Acid-Induced Writhing Test | Derivatives showed significant analgesic effects, indicating modulation of inflammatory pain pathways. | nih.govnih.gov |

In vivo Efficacy Studies in Animal Models (Focus on therapeutic mechanism and outcome)

In vivo studies in animal models have been critical in validating the therapeutic potential of 1,2,4-triazole derivatives and elucidating their mechanisms of action.

Anticonvulsant Efficacy and Mechanism: The in vivo efficacy of 1,2,4-triazole derivatives has been extensively documented in various rodent models of epilepsy. mdpi.comdntb.gov.ua Compounds are frequently evaluated in the maximal electroshock (MES) and 6Hz seizure models, which represent generalized tonic-clonic and psychomotor seizures, respectively. nih.govmdpi.com

One of the primary therapeutic mechanisms identified for the anticonvulsant activity of these derivatives is the modulation of voltage-gated sodium channels (VGSCs). mdpi.com This interaction is similar to the mechanism of established antiepileptic drugs. nih.gov For example, studies on 4-alkyl-5-aryl-1,2,4-triazole-3-thiones have shown that their anticonvulsant effects are closely correlated with their ability to act on VGSCs. mdpi.com In the 6Hz model of pharmacoresistant epilepsy, certain 1,2,4-triazole-3-thione derivatives were found to be 2-3 times more potent than the established drug valproic acid. nih.gov The outcome of these studies is the identification of lead compounds with favorable protective indices (a ratio of neurotoxicity to anticonvulsant efficacy), suggesting a good margin of safety. unifi.itnih.gov For instance, the compound 5-[(3-fluorophenyl)ethyl]-4-(n-hexyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPF-34) possessed a protective index ranging from 2.89 to 3.53 in mice. nih.gov Furthermore, some derivatives have shown synergistic or additive interactions when combined with classical antiepileptic drugs, suggesting potential for use in combination therapy. nih.gov

Anti-inflammatory Efficacy and Mechanism: In vivo studies have substantiated the anti-inflammatory effects of 1,2,4-triazole derivatives. A common model is the carrageenan-induced paw edema test in rats, which measures a compound's ability to reduce acute inflammation. nih.govcrpsonline.com In one such study, a synthesized 1,2,4-triazole derivative demonstrated a 53% inhibition of edema, which was more effective than the 46% inhibition shown by the standard drug ibuprofen. crpsonline.com

The therapeutic mechanism underlying the anti-inflammatory effects often involves the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the synthesis of inflammatory prostaglandins. mdpi.combiomedpharmajournal.org Some derivatives have also been identified as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), which would block two major pathways of inflammation. mdpi.com Additionally, the anti-inflammatory action can be mediated by modulating the levels of pro-inflammatory cytokines. biomedpharmajournal.org For example, certain 1,2,3-triazole derivatives were found to significantly decrease levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) while increasing the anti-inflammatory cytokine IL-4 in blood serum. biomedpharmajournal.org The outcome of these studies is the identification of potent anti-inflammatory agents, with some exhibiting less ulcerogenic potential than traditional NSAIDs. nih.gov

Table 2: In Vivo Efficacy of this compound Derivatives in Animal Models

| Pharmacological Target | Animal Model | Therapeutic Mechanism | Outcome | Reference(s) |

|---|---|---|---|---|

| Convulsions / Epilepsy | Mouse MES Model | Interaction with voltage-gated sodium channels (VGSCs). | Protection against generalized tonic-clonic seizures; additive interactions with classical antiepileptics. | nih.govmdpi.comnih.gov |

| Mouse 6Hz Seizure Model | Modulation of VGSCs; potential ROS scavenging. | Protection against pharmacoresistant psychomotor seizures; higher potency than valproate. | unifi.itnih.gov | |

| Inflammation | Rat Carrageenan-Induced Paw Edema | Inhibition of Cyclooxygenase (COX-1/COX-2) and/or 5-Lipoxygenase (5-LOX) enzymes. | Significant reduction in acute inflammation, sometimes exceeding standard NSAIDs. | nih.govmdpi.comcrpsonline.com |

| Serotonin-Induced Aseptic Arthritis | Modulation of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-4). | Reduced inflammatory response and pain. | biomedpharmajournal.org |

Advanced Analytical Techniques in Chemical Research of 3h 1,2,4 Triazole 3,5 4h Dione

High-Resolution Spectroscopic Methods for Mechanistic Intermediate Identification and Complex Product Characterization

High-resolution spectroscopic methods, including advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for elucidating the intricate details of reactions involving 3H-1,2,4-triazole-3,5(4H)-dione and its analogues. These techniques provide unparalleled insights into molecular structures and reaction pathways.

In the study of 1,2,4-triazole (B32235) derivatives, 1H and 13C NMR spectroscopy are fundamental for structural confirmation. For instance, in the characterization of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and related compounds, 1H-NMR spectra clearly show singlet peaks corresponding to the protons of the 1,2,4-triazole ring, typically in the range of 7.78–8.29 ppm. nih.gov Similarly, the 1H NMR spectrum of 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one displays a characteristic broad signal for the NH proton of the 1,2,4-triazole ring at 14.20 ppm, which is crucial for distinguishing it from potential bicyclic products. mdpi.com

High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition of newly synthesized triazole derivatives. For example, the HRMS data for 4-(4-nitrophenyl)-3H-1,2,4-triazole-3,5(4H)-dione shows a [M+H]+ ion at m/z 235.0465, which corresponds to the calculated value of 235.0463 for the molecular formula C9H7N4O3. researchgate.net Furthermore, electrospray ionization mass spectrometry (ESI-MS) has been effectively used to study the fragmentation pathways of 1,2,4-triazole-3-thiones, which are important intermediates in the synthesis of active pharmaceutical ingredients. nuph.edu.ua

Table 1: Spectroscopic Data for Selected 1,2,4-Triazole Derivatives

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrometry (m/z) |

| 4-(Arylidenamino)-4H-1,2,4-triazoles | 8.47 (s, 1H, N=CH), 10.24 (s, 1H, OH) | 148.05 (triazole C), 136.34-124.31 (Ar-C) | 371 [M+H]+ |

| 3,5-Diphenyl-4-(arylmethylamino)-4H-1,2,4-triazoles | 9.84 (s, 1H, OH) | 154.00 (triazole C), 164.00-112.05 (Ar-C), 44.61 (CH) | 393 [M+1]+ |

| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | 7.78-8.29 (s, triazole H) | - | - |